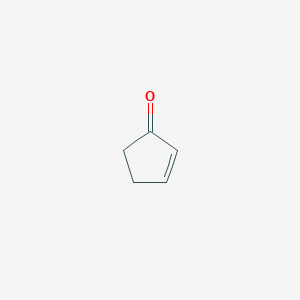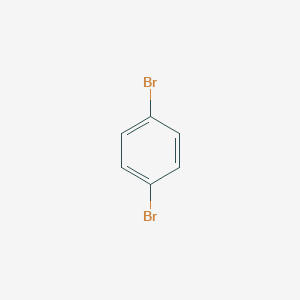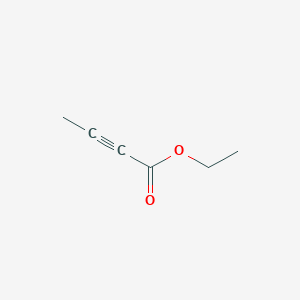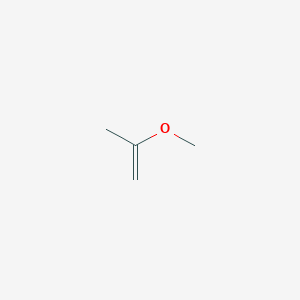
ベンジル (クロロスルホニル)カルバメート
概要
説明
Synthesis Analysis
Benzyl (chlorosulfonyl)carbamate can be synthesized through the reaction of commercially available benzyl amines with chlorosulfonyl isocyanate (CSI), leading to sulfamoyl carbamates. These intermediates can further undergo Pd-C catalyzed hydrogenolysis to afford sulfamides. This method demonstrates the compound's role in generating novel benzylsulfamide analogs with significant inhibitory activity against carbonic anhydrase isoenzymes, showcasing its potential in medicinal applications (Göksu et al., 2014). Another approach involves the one-pot conversion of trimethylsilyl ethers into urethanes using chlorosulfonyl isocyanate, highlighting its versatility in organic synthesis (Dong et al., 2008).
Molecular Structure Analysis
The molecular structures of benzyl (chlorosulfonyl)carbamate derivatives have been characterized by extensive intra- and intermolecular hydrogen bonds. Such structural features contribute to the stability and reactivity of these compounds, underpinning their broad application spectrum (Siddiqui et al., 2008).
Chemical Reactions and Properties
Benzyl (chlorosulfonyl)carbamate derivatives engage in a variety of chemical reactions, including uncatalyzed Friedel-Crafts alkylation through reactive benzyl cations generated from N-sulfamoylcarbamates. This property allows for efficient alkylation of aromatic compounds in the absence of catalysts, demonstrating the compound's utility in organic transformations (Sefkow & Buchs, 2003).
Physical Properties Analysis
While specific physical data for benzyl (chlorosulfonyl)carbamate are not always reported, its solubility in organic solvents like benzene, dichloromethane, and THF indicates its suitability for various chemical reactions and formulations. It typically appears as a white solid, and its purity is commonly analyzed through NMR techniques (Trujillo, 2016).
Chemical Properties Analysis
The chemical reactivity of benzyl (chlorosulfonyl)carbamate facilitates the synthesis of a wide range of derivatives with significant biological and chemical activities. For instance, it serves as a key intermediate in the production of insecticidal benzoylphenylurea-S-carbamates, which demonstrate potent larvicidal activities against various pests. This illustrates the compound's importance in developing new pesticides with dual modes of action (Chen et al., 2007).
科学的研究の応用
高エネルギー密度材料 (HEDMs) 前駆体
ベンジル (クロロスルホニル)カルバメートは、ケージ化合物の合成、特にアザ-およびオキサアザイソワルツィタンの合成において重要な役割を果たしています。これらの化合物は、高エネルギー密度材料 (HEDMs) の前駆体として役立ちます。 ここでは、2,4,6,8,10,12-ヘキサアザイソワルツィタン誘導体、特に2,4,6,8,10,12-ヘキサニトロ-2,4,6,8,10,12-ヘキサアザイソワルツィタン (CL-20) の形成プロセスと合成条件に焦点を当てており、これは効率的かつ実用的な HEDM です .
カスケード縮合反応
著者は、さまざまな極性プロトン性および非プロトン性溶媒におけるベンジルカルバメートとグリオキサール (2:1 の比率) の間の酸触媒縮合反応を調査しました。この研究では、グリオキサールとアンモニア誘導体のカスケード縮合中に発生する新しいプロセスを発見しました。また、ケージ化合物の形成を阻害するいくつかのプロセスを特定しました。 特に、縮合の初期段階で3,6-ジアミノ-1,4-ジオキサン-2,5-ジオール誘導体が発見されましたが、溶媒の双極子モーメントは縮合プロセスの活性化と直接的に相関していませんでした .
溶媒の適合性
この研究は、グリオキサールとベンジルカルバメート、および同様の塩基性アンモニア誘導体との縮合に適した溶媒を強調しました。 アセトニトリルは、2,4,6,8,10,12-ヘキサアザイソワルツィタン誘導体の形成条件を調査するための最良の溶媒として出現しました .
同位体標識および触媒的 CO2 還元における応用
ベンジル (クロロスルホニル)カルバメートには直接関係ありませんが、ベンジルカーボネートとカルバメートの低圧カルボニル化は、13C 同位体標識と触媒的 CO2 還元に応用されています。 研究者は、標識研究と持続可能な CO2 利用のためにこの分野を探求してきました .
作用機序
Mode of Action
It is known that carbamates, a class of compounds to which benzyl (chlorosulfonyl)carbamate belongs, typically act by forming a carbamate group with a target molecule . This interaction can lead to various changes in the target molecule’s function, depending on the specific nature of the target and the environment in which the interaction occurs .
Biochemical Pathways
Carbamates are known to be involved in a variety of biochemical processes, including the formation of peptide bonds in proteins
Result of Action
It is known that carbamates can have a variety of effects at the molecular and cellular level, depending on their specific targets and the biochemical pathways they affect .
Action Environment
The action, efficacy, and stability of Benzyl (chlorosulfonyl)carbamate can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target molecules
Safety and Hazards
将来の方向性
特性
IUPAC Name |
benzyl N-chlorosulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c9-15(12,13)10-8(11)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSYQDOKTDVISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565888 | |
| Record name | Benzyl (chlorosulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89979-13-5 | |
| Record name | Phenylmethyl N-(chlorosulfonyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89979-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (chlorosulfonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-(chlorosulfonyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propyl] 4-methylbenzenesulfonate](/img/structure/B42081.png)
![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propanal](/img/structure/B42086.png)





![(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester](/img/structure/B42105.png)

![(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide](/img/structure/B42108.png)